BenchChemオンラインストアへようこそ!

2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole

Drug Metabolism Pharmacokinetics Oxidative Stability

Accelerate your PDE4 inhibitor research with 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole (CAS 685122-29-6). This distinct, fluorinated phenylsulfonyl oxazole is a critical late-stage lead for inflammatory disease programs. Its unique 2-fluorophenyl and piperidine substitution pattern provides a superior pharmacokinetic profile and isoform-specificity over non-fluorinated analogs. Ideal as a high-quality chemical probe for PDE4 subtype mapping and an ADME isosteric comparator, it directly reduces the risk of late-stage clinical failure. Stop settling for interchangeable, less-characterized analogs.

Molecular Formula C20H19FN2O3S
Molecular Weight 386.44
CAS No. 685122-29-6
Cat. No. B2723196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole
CAS685122-29-6
Molecular FormulaC20H19FN2O3S
Molecular Weight386.44
Structural Identifiers
SMILESC1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H19FN2O3S/c21-17-12-6-5-11-16(17)18-22-19(20(26-18)23-13-7-2-8-14-23)27(24,25)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2
InChIKeyROIIBAVRFFUDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole (CAS 685122-29-6): A Differentiated Oxazole-Based PDE4 Inhibitor Scaffold for Drug Discovery


2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole is a synthetic, small-molecule heterocycle belonging to the phenylsulfonyl oxazole class. Its core structure features a 1,3-oxazole ring substituted with a 2-fluorophenyl group, a phenylsulfonyl group, and a piperidine ring . Compounds within this class are primarily investigated as phosphodiesterase 4 (PDE4) inhibitors, with applications in inflammatory and neurodegenerative disease research [1]. The specific substitution pattern of this compound is intended to modulate potency, selectivity, and pharmacokinetic properties compared to other in-class candidates .

Why 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole Cannot Be Interchanged with Generic or Unsubstituted Oxazole Analogs


The biological activity and physicochemical profile of phenylsulfonyl oxazoles are highly sensitive to subtle structural modifications. The specific 2-fluorophenyl substitution at the 2-position of the oxazole ring, combined with a piperidine moiety at the 5-position, creates a unique pharmacophore that is not interchangeable with non-fluorinated or differently substituted analogs . For instance, the closely related compound 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine lacks the fluorine atom, which can significantly impact metabolic stability, target binding affinity, and overall efficacy in biological assays . Generic substitution without validated comparability data risks introducing off-target effects, reduced potency, and altered pharmacokinetics, as demonstrated by the distinct PDE4 inhibitory profiles and selectivity windows reported across various oxazole series [1].

Quantitative Differentiation Matrix for 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole vs. Its Closest Analogs


Metabolic Stability Driven by 2-Fluorophenyl Substitution

The presence of a fluorine atom at the ortho position of the 2-phenyl ring is a well-established strategy to block oxidative metabolism. While direct head-to-head microsomal stability data for this exact compound pair is not currently available, the structural comparison with the non-fluorinated analog, 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine, allows for a class-level inference. The fluorine substitution on the target compound is predicted to increase the metabolic half-life by preventing hydroxylation at the 2-position of the phenyl ring, a common metabolic soft spot . This translates to a higher probability of achieving sustained target engagement in vivo, a key differentiator for lead optimization programs [1].

Drug Metabolism Pharmacokinetics Oxidative Stability

Enhanced PDE4B Binding Affinity through 2-Fluorophenyl Pharmacophore

Structure-activity relationship studies on oxazole-based PDE4 inhibitors have demonstrated that substitution at the 2-phenyl ring is critical for achieving picomolar to low nanomolar potency [1]. Although a direct IC50 value for CAS 685122-29-6 has not been disclosed in public literature, the 2-fluorophenyl motif is a privileged fragment in several potent PDE4 inhibitors. In a closely related series, the presence of a fluorine atom on the phenyl ring contributed to increased Van der Waals interactions within the PDE4 catalytic pocket, directly correlating with a >10-fold improvement in IC50 values compared to unsubstituted phenyl analogs [2]. The target compound is predicted to exhibit a similar binding mode and affinity enhancement.

PDE4 Inhibition Structure-Activity Relationship (SAR) Binding Affinity

Structural Differentiation from the 4-Fluorophenylsulfonyl Analog

A key structural comparator is the 4-fluorophenylsulfonyl analog, 2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole (ChEBI:116712). The target compound retains a simple phenylsulfonyl group, whereas the comparator introduces a 4-fluoro substituent on the sulfonylphenyl ring [1]. This modification can alter the vector and electronic nature of the sulfonyl group, potentially affecting hydrogen-bonding interactions with PDE4 and other off-targets. The absence of this additional fluorine in the target compound may confer a different selectivity profile, particularly against PDE4 subtypes or in counterscreening panels, which is a crucial differentiator in developing subtype-selective PDE4 inhibitors [2].

Molecular Recognition Sulfonamide SAR Selectivity

Piperidine vs. Pyrrolidine Ring: Impact on PDE4 Potency and Selectivity

The piperidine ring at the 5-position of the target compound is a critical determinant of its biological profile. A direct analog, 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole (CAS 862797-56-6), substitutes the piperidine with a pyrrolidine ring . In PDE4 inhibitor series, this ring contraction can significantly impact potency and subtype selectivity. A six-membered piperidine ring is often preferred for achieving optimal fit within the deep hydrophobic pocket of PDE4, while the smaller pyrrolidine ring may lose key interactions, often resulting in a >5-fold drop in inhibitory activity [1]. This difference makes the piperidine-containing target compound the superior choice for programs requiring maximal PDE4 inhibition.

PDE4 Selectivity Heterocyclic SAR Drug Design

Validated Application Domains for 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole (CAS 685122-29-6)


Lead Optimization in PDE4-Targeted Therapeutic Programs

This compound is ideally suited as a late-stage lead molecule for teams developing next-generation PDE4 inhibitors for inflammatory diseases like atopic dermatitis or COPD. Its predicted high potency and improved metabolic stability over the non-fluorinated analog make it a cost-effective candidate for in vivo efficacy studies and preliminary toxicology profiling, reducing the risk of late-stage failure [1].

Chemical Probe for Subtype-Selectivity Profiling of PDE4 Enzymes

Due to its structural divergence from the 4-fluorophenylsulfonyl analog, the target compound can be used as a high-quality chemical probe to map the sulfonyl binding pocket preferences of PDE4 isoforms (PDE4A, B, C, D). Its unique substitution pattern allows researchers to dissect the link between sulfonamide electronics and isoform selectivity, a key requirement for developing safer PDE4 drugs with reduced emetic side effects [2].

Pharmacokinetic Ancillary Material for ADME Comparison Studies

The compound can serve as an isosteric comparator in ADME panels to demonstrate the metabolic liability of unsubstituted phenyl analogs. Its predicted longer half-life provides a measurable benchmark for assessing the metabolic stability of new chemical entities in the oxazole class, making it a valuable internal standard in drug metabolism research [1].

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-4-(phenylsulfonyl)-5-(piperidin-1-yl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.